molecular formula C19H9F8N3O2 B2926008 1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 477859-68-0

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2926008
CAS No.: 477859-68-0
M. Wt: 463.287
InChI Key: BADUOGKYWPRQAC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including the trifluoromethyl group and the pyridine ring . The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has shown the potential of this compound in synthesizing novel heterocyclic compounds. For example, it has been used in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, which are a type of novel fused heterobicycle (Karthikeyan, Vijayakumar, & Sarveswari, 2014). This demonstrates its utility in the development of new chemical structures.

Development of Soluble Polyamides

The compound has also been explored in the synthesis and characterization of new soluble polyamides. Research in this area focused on developing unsymmetrical diamine monomers containing this compound, which were then used to create polyamides with specific properties, such as solubility in various solvents and high thermal stability (Ghaemy, Nasab, & Alizadeh, 2010).

Herbicidal Activities

Another significant application is in the field of agriculture, where derivatives of this compound have shown promise as herbicides. A study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating their efficacy in inhibiting chlorophyll and displaying herbicidal activities against certain plants (Xu et al., 2008).

Applications in Polymer Science

The compound has also been utilized in polymer science, particularly in the synthesis of new classes of fluorine-containing polyamides. These polymers, derived from this compound, have shown excellent thermal stability and solubility in polar aprotic solvents, making them suitable for high-performance materials (Wang et al., 2007).

Catalytic Applications

Additionally, the compound has been investigated for its potential in catalytic applications. For instance, it was involved in the synthesis of Ru complexes for water oxidation, demonstrating its utility in catalytic processes (Zong & Thummel, 2005).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F8N3O2/c20-10-3-6-14(13(21)7-10)30-15(31)8-12(19(25,26)27)16(29-30)17(32)28-11-4-1-9(2-5-11)18(22,23)24/h1-8H,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADUOGKYWPRQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F8N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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